

Application Note: Precision Nitration of 2-Fluoro-6-methylphenol

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Compound of Interest

Compound Name: 2-Fluoro-6-methyl-4-nitrophenol

Cat. No.: B14031638

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Regioselective Synthesis of 4-Nitro-2-fluoro-6-methylphenol

Executive Summary

This guide details the regioselective nitration of 2-fluoro-6-methylphenol (also known as 6-fluoro-o-cresol) to synthesize 4-nitro-2-fluoro-6-methylphenol (CAS 1803853-58-8). Unlike simple phenols, this substrate presents a unique "push-pull" electronic environment: the activating phenolic hydroxyl group is flanked by a deactivating fluoro group and a weakly activating methyl group.

While standard mixed-acid nitration (

) is common for benzene derivatives, it is often too harsh for electron-rich phenols, leading to oxidative degradation (quinone formation) and tarring. This protocol prioritizes chemoselectivity and safety, utilizing a mild Nitrosation-Oxidation pathway to ensure high yield and purity.

Mechanistic Insight & Regioselectivity

Electronic Directing Effects

The regiochemistry is governed by the interplay of three substituents:

- -OH (Position 1): Strong activator, directs ortho and para.
- -F (Position 2): Inductive deactivator but resonance donor; directs ortho and para.
- -CH₃ (Position 6): Weak activator; directs ortho and para.

Analysis:

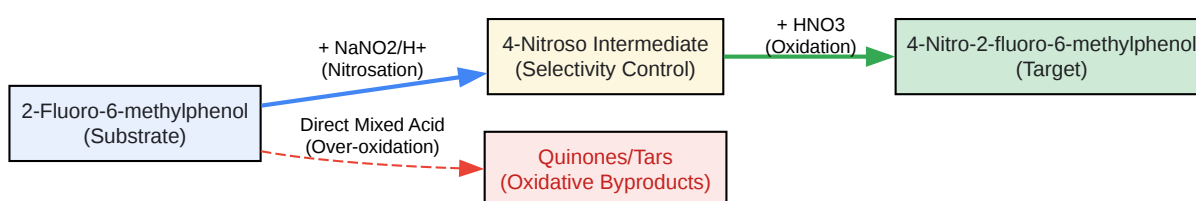
- Positions 2 & 6: Blocked by F and CH₃.
- Position 3: Meta to OH (disfavored), ortho to F, para to CH₃.
- Position 4: Para to OH (highly favored), meta to F, meta to CH₃.
- Position 5: Meta to OH (disfavored), para to F, ortho to CH₃.

Conclusion: The strong directing effect of the hydroxyl group dominates, directing the electrophile (

or

) almost exclusively to Position 4.

Reaction Pathway Diagram



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Figure 1: The two-step Nitrosation-Oxidation pathway avoids the high-energy oxidation side reactions common in direct nitration.

Experimental Protocols

Protocol A: Mild Nitration (Recommended for High Purity)

Method: Nitrosation-Oxidation (NaNO₂ / dilute HNO₃) Rationale: Phenols are susceptible to oxidation by concentrated nitric acid. This method first introduces a nitroso group (using mild nitrous acid), which is then gently oxidized to a nitro group. This prevents "runaway" exotherms and tar formation.

Materials

- Substrate: 2-Fluoro-6-methylphenol (1.0 eq)
- Reagents: Sodium Nitrite (, 1.1 eq), Sulfuric Acid (, 20%), Nitric Acid (, 30%)
- Solvent: Water / Ethanol (1:1 mixture to ensure solubility)

Step-by-Step Procedure

- Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 2-fluoro-6-methylphenol (10 mmol) in Ethanol/Water (20 mL, 1:1 v/v). Cool to 0–5 °C using an ice bath.
- Acidification: Add dilute sulfuric acid (20%, 5 mL) to the solution. Ensure temperature remains < 10 °C.
- Nitrosation: Dissolve (11 mmol) in minimal water (5 mL). Add this solution dropwise over 20 minutes.
 - Observation: The solution will turn dark yellow/brown as the nitroso intermediate forms.
 - Control: Stir at 0–5 °C for 1 hour. Monitor by TLC (the nitroso spot is distinct from starting material).

- Oxidation: Slowly add dilute nitric acid (30%, 12 mmol) to the reaction mixture dropwise.
 - Caution: Exothermic step.[\[1\]](#) Maintain $T < 20\text{ }^{\circ}\text{C}$.
 - Reaction: Stir at room temperature for 2 hours. The dark nitroso color should transition to a lighter yellow precipitate.
- Quench & Workup: Pour the mixture into 100 g of crushed ice. Stir for 15 minutes.
- Isolation: Filter the yellow precipitate. Wash the filter cake with cold water (3 x 20 mL) to remove acid residues.
- Purification: Recrystallize from Ethanol/Water or dilute Acetic Acid if necessary.

Protocol B: Direct Nitration (Scalable/Faster)

Method: Dilute Nitric Acid in Acetic Acid Rationale: Acetic acid acts as a solvent to moderate the oxidizing power of nitric acid, allowing direct nitration without significant charring.

Materials

- Substrate: 2-Fluoro-6-methylphenol (1.0 eq)
- Reagent: Nitric Acid (65-70%, 1.05 eq)
- Solvent: Glacial Acetic Acid[\[1\]](#)

Step-by-Step Procedure

- Setup: Dissolve 2-fluoro-6-methylphenol (10 mmol) in Glacial Acetic Acid (15 mL). Cool to $10\text{ }^{\circ}\text{C}$.
- Preparation of Nitrating Agent: In a separate beaker, mix Nitric Acid (10.5 mmol) with Glacial Acetic Acid (5 mL).
- Addition: Add the acid mixture dropwise to the phenol solution over 30 minutes.
 - Critical: Do not allow temperature to exceed $20\text{ }^{\circ}\text{C}$. Higher temperatures promote dinitration at position 3 or 5.

- Reaction: Allow to warm to room temperature and stir for 2–4 hours.
- Quench: Pour into ice-water (100 mL). The product will precipitate as a yellow solid.
- Extraction (if oil forms): If the product oils out, extract with Dichloromethane (DCM, 3 x 30 mL). Wash organic layer with Brine, dry over _____, and concentrate.

Analytical Characterization & QC

Target Compound: 4-Nitro-2-fluoro-6-methylphenol Molecular Formula:

MW: 171.13 g/mol

Test	Expected Result	Interpretation
Appearance	Yellow crystalline solid	Typical for nitrophenols. Darkening indicates oxidation.
1H NMR (DMSO-d6)	~2.3 (s, 3H, CH3) ~11.0 (br s, 1H, OH) ~7.9-8.1 (m, 2H, Ar-H)	Two aromatic protons should appear as doublets (or multiplets due to F-coupling) with meta-coupling constants (~2 Hz).
19F NMR	Single peak ~ -130 to -140 ppm	Confirms retention of Fluorine.
TLC (Hex/EtOAc 7:3)	Rf ~ 0.4 - 0.5	Distinct from starting material (Rf ~ 0.7).
Melting Point	Est. 110–130 °C	Compare to reference standard (analogous nitrocresols are solids).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Dark/Black Reaction Mixture	Oxidation/Quinone formation	Temperature too high or HNO ₃ too concentrated. Switch to Protocol A (Nitrosation).
Low Yield / Oiling Out	Incomplete precipitation	Use DCM extraction. Ensure pH is acidic during workup (nitrophenols are acidic).
Mixture of Isomers	Poor regioselectivity	Lower reaction temperature. Ensure slow addition of nitrating agent.[1]
Safety: Runaway Exotherm	Accumulation of reagent	Stop addition immediately. Cool flask. Do not add all acid at once.

References

- PubChem. (n.d.).[2] 2-Fluoro-6-nitrophenol and related isomers (CID 73710).[2] National Library of Medicine.[3] Retrieved October 26, 2023, from [\[Link\]](#)
- Organic Syntheses. (1923).[4] Nitration of Phenols and Cresols. Org. Syn. Coll. Vol. 1. (General reference for nitrosation-oxidation methodology).

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